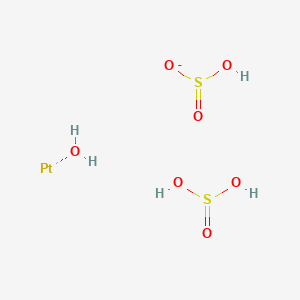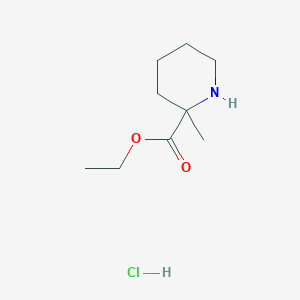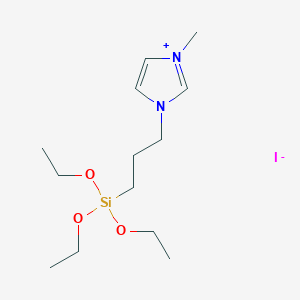![molecular formula C11H9F6NS B6354077 N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98% CAS No. 1262414-98-1](/img/structure/B6354077.png)
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide (98%) is a new and emerging synthetic compound that has been used in a variety of scientific research applications. This compound has a unique structure and properties that make it suitable for use in a variety of laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme inhibition, as well as in studies of receptor binding and drug action. It has also been used in studies of the structure and dynamics of proteins and in studies of cell signaling pathways.
Wirkmechanismus
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide exerts its effects through a variety of mechanisms, including binding to proteins, enzymes, and receptors. It has been shown to inhibit the activity of enzymes and to bind to receptors, thus modulating their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Biochemical and Physiological Effects
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been shown to have a variety of biochemical and physiological effects, depending on the concentration used and the target of the compound. At low concentrations, it can inhibit the activity of enzymes, while at higher concentrations it can bind to receptors and modulate their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies. It is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it is important to note that the compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has a wide range of potential applications in scientific research. Future research could focus on further exploring its mechanism of action and its effects on biochemical and physiological processes. It could also be used to study the structure and dynamics of proteins and to further explore its interactions with cell signaling pathways. Additionally, its potential as an enzyme inhibitor and receptor modulator could be further explored. Finally, further research could focus on exploring its potential applications in drug design and development.
Synthesemethoden
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide can be synthesized from a variety of starting materials, including 3,5-bis(trifluoromethyl)phenylthioacetamide and dimethylamine. The synthesis is typically performed in a two-step reaction, with the first step involving the reaction of the two starting materials in the presence of a base and the second step involving the addition of methyl bromide. The reaction is typically carried out in a solvent such as diethyl ether or ethanol.
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZZOPJSIRGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)


![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)



